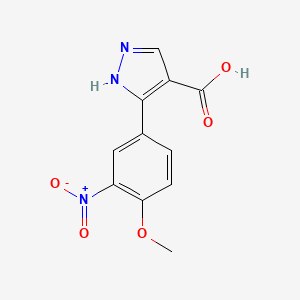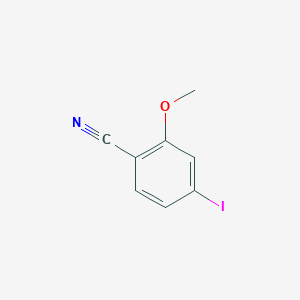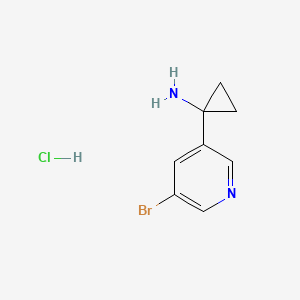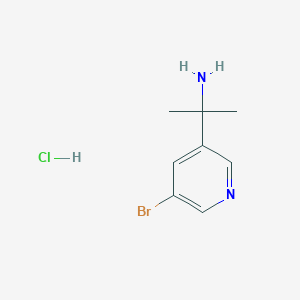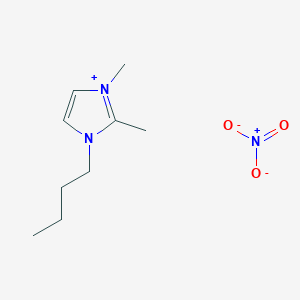
1-Butyl-2,3-dimethylimidazolium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is explored for its potential in biological systems, including enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and capacitors, and as a heat transfer fluid .
Safety and Hazards
Safety data suggests avoiding breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Ionic liquids like 1-Butyl-2,3-dimethyl-3-imidazolium nitrate have widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials . Understanding their structures and how intermolecular forces determine their properties is a major challenge in the study and application of ionic liquids , suggesting a direction for future research.
Wirkmechanismus
Target of Action
1-Butyl-2,3-dimethyl-3-imidazolium nitrate is an ionic liquid It’s known that the compound interacts with various molecular structures, including other ions and molecules in its environment .
Mode of Action
The compound consists of 1-butyl-2,3-dimethylimidazolium cations and nitrate anions . The cations form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows the compound to interact with its targets in a variety of ways, including through electrostatic interactions, hydrogen bonding, and van der Waals forces .
Biochemical Pathways
For example, it can act as a solvent, catalyst, and electrolyte component .
Pharmacokinetics
Like other ionic liquids, it is expected to have low volatility and high thermal stability
Result of Action
It’s known that the compound can undergo significant temperature-dependent conformational changes . These changes could potentially influence its interactions with other molecules and ions, thereby affecting its overall action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Butyl-2,3-dimethyl-3-imidazolium nitrate. For instance, temperature changes can lead to different polymorphs and significant conformational changes . Additionally, the presence of other ions and molecules in the environment can affect the compound’s interactions and overall action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium nitrate can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with nitric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process includes rigorous purification steps to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2,3-dimethylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Substitution reactions are more prevalent, where the nitrate anion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various anions like chloride or bromide can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution can produce various imidazolium salts .
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Butyl-2,3-dimethylimidazolium chloride
Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .
Eigenschaften
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZVCVBALAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

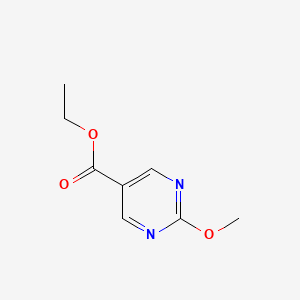
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
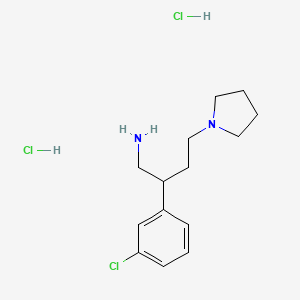
![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
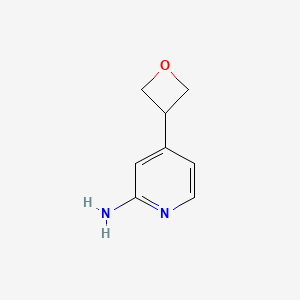
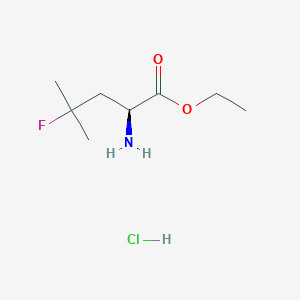
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)
